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molecular formula C12H19NO2 B181235 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- CAS No. 25452-29-3

1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-

Cat. No. B181235
M. Wt: 209.28 g/mol
InChI Key: OGOJQUAOZLKENI-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

To a solution of 2-amino-2-methyl-1-propanol (8.4, 94 mmol) in 1,2-dichloroethane (150 mL) and acetic acid (4.3 mL, 77 mmol) was added 4-methoxy benzaldehyde (11.5 mL, 94 mmol). After stirring for 10 min, sodium triacetoxyborohydride (49.9 g, 235.5 mmol) was added portion-wise over 20 min. The resulting mixture was stirred at 60° C. for 2 h then cooled to room temperature and quenched with saturated NaHCO3. The aqueous layer was washed with dichloromethane and made basic by the addition of 10N NaOH. The product was extracted with ethyl acetate, concentrated and crystallized from Et2O/hexane to give the title compound as a white solid (11.95 g, 61% yield). 1H NMR (300 MHz, CDCl3) δ: 7.32-7.20 (2H, m), 6.86-6.80 (2H, m), 3.76 (3H, s), 3.58 (2H, s), 3.30 (2H, s), 1.11 (6H, s). LCMS (M+H) calcd for C12H20NO2: 210.14; found: 210.20.
Quantity
94 mmol
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].C(O)(=O)C.[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl>[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4])=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
94 mmol
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
11.5 mL
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
49.9 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 60° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated NaHCO3
WASH
Type
WASH
Details
The aqueous layer was washed with dichloromethane
ADDITION
Type
ADDITION
Details
made basic by the addition of 10N NaOH
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
crystallized from Et2O/hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C(CNC(CO)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.95 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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